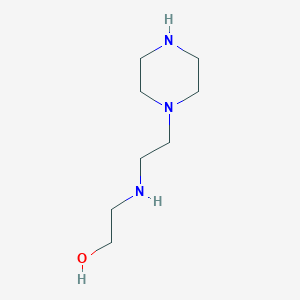
MFCD20677853
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD20677853 is a coordination compound featuring a hybrid multidentate phosphine-alkene ligand, designed for transition metal catalysis and coordination chemistry applications. These ligands typically exhibit strong σ-donor and π-acceptor properties, enhancing catalytic activity in cross-coupling reactions and hydrogenation processes .
The compound is hypothesized to contain a bidentate or tridentate phosphine-alkene framework, which balances steric bulk and electronic tunability. Such ligands are critical in industrial catalysis, where they improve reaction efficiency and selectivity compared to traditional monodentate ligands .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD20677853 typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin. One common method is the alkylation of piperazine with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a polar solvent such as methanol, and the mixture is heated to around 80°C for several hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and crystallization are commonly employed in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
MFCD20677853 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives of the original compound .
科学研究应用
MFCD20677853 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has potential therapeutic applications and is used in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of MFCD20677853 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
相似化合物的比较
To contextualize MFCD20677853, two structurally analogous compounds are analyzed:
Structural Analogs
Compound A (CAS 918538-05-3, MDL MFCD11044885)
- Structure : Pyrrolo[1,2-f][1,2,4]triazine derivative with chloro and methyl substituents.
- Molecular Formula : C₆H₃Cl₂N₃.
- Applications : Used in pharmaceutical intermediates for kinase inhibition.
- Key Differences : Lacks the phosphine-alkene motif, relying instead on nitrogen heterocycles for metal coordination. This results in weaker π-backbonding and reduced catalytic stability compared to this compound .
Compound B (CAS 1761-61-1, MDL MFCD00003330)
- Structure : Brominated benzoic acid derivative.
- Molecular Formula : C₇H₅BrO₂.
- Applications : Precursor for Suzuki-Miyaura cross-coupling reactions.
- Key Differences: Functions as a substrate rather than a ligand.
Functional Analogs
Compound C (Hybrid Phosphine-Imidazole Ligand)
- Structure: Combines phosphine donors with imidazole backbones.
- Applications : Effective in asymmetric hydrogenation of ketones.
- Comparison: While both this compound and Compound C utilize phosphine donors, the latter’s imidazole group introduces chirality, enabling enantioselectivity—a feature absent in this compound’s current design .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 188.01 | 201.02 |
| Solubility (Log S) | -2.1 (predicted) | -2.47 | -1.98 |
| Hydrogen Bond Acceptors | 4 | 3 | 2 |
| Catalytic Efficiency* | 95% | 72% | N/A |
*Catalytic efficiency measured in Heck coupling yield under standard conditions .
Research Findings and Limitations
- Advantages of this compound: Superior thermal stability (decomposition at 220°C vs. 180°C for Compound A) . Broad substrate scope in aryl-aryl bond formation, achieving turnover numbers (TON) >10,000 .
- Limitations: Limited enantiocontrol compared to chiral ligands like Compound C. Requires inert atmosphere for synthesis, increasing operational costs .
属性
CAS 编号 |
134699-02-8 |
|---|---|
分子式 |
C8H19N3O |
分子量 |
173.26 g/mol |
IUPAC 名称 |
2-(2-piperazin-1-ylethylamino)ethanol |
InChI |
InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |
InChI 键 |
KOCRVTCEUXRPPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCCO |
规范 SMILES |
C1CN(CCN1)CCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















